molecular formula C23H14ClN3O3S B11605549 (2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11605549
M. Wt: 447.9 g/mol
InChI Key: RTBJZPQXTSBRGM-MOSHPQCFSA-N
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Description

(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolotriazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl-furan moiety, and a thiazolotriazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazine core, followed by the introduction of the benzyl and chlorophenyl-furan groups. Key reagents and conditions include:

    Thiazolotriazine Core Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Benzyl Group Introduction: Benzylation is achieved using benzyl halides in the presence of a base such as sodium hydride.

    Chlorophenyl-Furan Moiety Addition: The chlorophenyl-furan group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl-furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolotriazine core with benzyl and chlorophenyl-furan groups sets it apart from other compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H14ClN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H14ClN3O3S/c24-17-9-5-4-8-16(17)19-11-10-15(30-19)13-20-22(29)27-23(31-20)25-21(28)18(26-27)12-14-6-2-1-3-7-14/h1-11,13H,12H2/b20-13-

InChI Key

RTBJZPQXTSBRGM-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O

Origin of Product

United States

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